molecular formula C20H15N5O4 B2839479 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-90-3

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2839479
CAS No.: 1112439-90-3
M. Wt: 389.371
InChI Key: QHVSLEXGCFHHOF-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a 1,3-benzodioxole group at position 6 and a 1,2,4-oxadiazole-ethyl linker bearing a pyridinyl moiety at position 2. This structure combines multiple pharmacophoric elements: the pyridazinone ring is known for its bioactivity in enzyme inhibition, while the 1,2,4-oxadiazole and pyridine groups enhance binding affinity to biological targets through hydrogen bonding and π-π interactions . The benzodioxole moiety may contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties.

Synthetic routes for analogous pyridazinones typically involve alkylation of the pyridazinone core with halogenated intermediates under basic conditions (e.g., potassium carbonate in acetone), followed by purification via chromatography .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c26-19-6-4-15(13-3-5-16-17(10-13)28-12-27-16)23-25(19)9-7-18-22-20(24-29-18)14-2-1-8-21-11-14/h1-6,8,10-11H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVSLEXGCFHHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure comprises several functional groups that may contribute to its biological activity:

  • Benzodioxole ring : Known for various pharmacological properties.
  • Pyridazinone moiety : Often associated with anti-inflammatory and antimicrobial activities.
  • Oxadiazole group : Recognized for its role in enhancing bioactivity in various compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways. For example, it could target protein kinases, which play a crucial role in cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator of various receptors, affecting downstream signaling pathways that regulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Antimicrobial Activity

A study conducted on related compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli , suggesting that the oxadiazole moiety might enhance this activity. The disk diffusion method was employed to assess the effectiveness of similar compounds against these microorganisms .

Anticancer Potential

Research focusing on the anticancer properties of related pyridazinone derivatives indicated promising results. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the benzodioxole and oxadiazole groups significantly affect the biological activity. For instance, increasing the electron-withdrawing capacity of substituents on these rings tends to enhance enzyme inhibition potency .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The findings indicated that compounds with a pyridine substituent showed enhanced activity against Gram-positive bacteria compared to their counterparts without this group .
  • Case Study on Anticancer Activity :
    • A particular derivative demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential expression of target enzymes in cancerous tissues compared to normal tissues .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits protein kinases

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds featuring the pyridazinone structure exhibit significant anticancer properties. The incorporation of the benzodioxole moiety enhances the compound's ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Studies have shown that similar compounds can target specific pathways involved in cancer progression, making them potential candidates for further development as anticancer agents .
  • Antimicrobial Properties :
    • The oxadiazole group is known for its antimicrobial activity. Compounds with this functional group have been shown to exhibit efficacy against a range of bacterial and fungal pathogens. The specific combination of the pyridine and oxadiazole rings in this compound suggests potential for broad-spectrum antimicrobial activity .
  • Anti-inflammatory Effects :
    • Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research has indicated that derivatives of compounds similar to this structure can modulate inflammatory pathways, thereby providing therapeutic benefits in treating inflammatory diseases .

Pharmacological Insights

  • Mechanism of Action :
    • The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with disease pathways. For instance, compounds similar to this one have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways related to growth and differentiation .
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques have provided insights into how this compound interacts with target proteins at the molecular level. These studies help identify binding affinities and potential modifications that could enhance efficacy or reduce toxicity .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited tumor growth in vitro and in vivo models of breast cancer. The study highlighted the importance of the benzodioxole component in enhancing bioavailability and selectivity towards cancer cells .
  • Case Study on Antimicrobial Efficacy :
    • Another research article focused on a derivative of this compound which showed promising results against resistant strains of bacteria. The study emphasized the structural importance of the oxadiazole ring in enhancing antimicrobial properties while minimizing cytotoxic effects on human cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s benzodioxole group may enhance metabolic stability compared to phenyl or pyrazine analogs, which are more prone to oxidative metabolism .
  • Electronic Effects : The electron-rich benzodioxole and pyridine groups could increase π-stacking interactions with aromatic residues in enzyme active sites, a feature absent in chloro-phenyl derivatives.

Comparison of Yields and Conditions :

Compound Class Reaction Conditions Yield Range Purification Method Reference
2-Substituted pyridazinones K₂CO₃, acetone, RT, 12–24 h 45–70% Preparative TLC (petroleum ether/EtOAc)
Pyridine-pyrazole hybrids Silica gel chromatography 64% Cyclohexane/EtOAC gradient
Target compound analogs Not specified (database entries) N/A Not reported

The target compound’s synthesis likely aligns with these methods, though the complexity of its oxadiazole-ethyl linker may necessitate additional optimization steps.

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